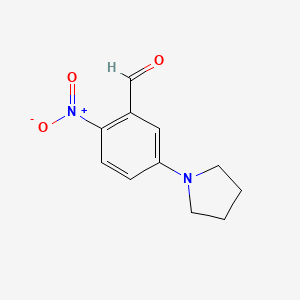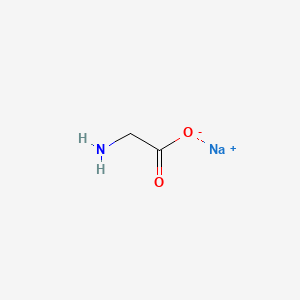
2-(3,4-二甲基苯基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry, which is a powerful tool for constructing complex molecules with high specificity and yield . Another example is the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which involved quantum chemical calculations to evaluate the formation and properties of the compound . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenyl)pyrrolidine".
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been used to determine the crystal structure of related compounds, providing detailed information about their molecular geometry . Density functional theory (DFT) is another tool that has been applied to study the molecular structure and electronic properties of pyrrolidine derivatives, as seen in the analysis of 3,5-bis(2,5-dimethylphenyl)pyridine .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by various substituents and the overall molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the stability and reactivity of these compounds . The study of the kinetics of radical-initiated autoxidations has revealed insights into the antioxidant properties of pyridinols, which could be relevant to the reactivity of "2-(3,4-Dimethylphenyl)pyrrolidine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are diverse and can be tailored by modifying the molecular structure. The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers have been characterized, showing the potential for these materials in various applications . Additionally, the bioactive characteristics of pyrrolidine derivatives have been explored through experimental and theoretical investigations, including their potential as antibacterial and antifungal agents .
科学研究应用
对映选择性合成
- 2-(3,4-二甲基苯基)吡咯烷衍生物已被用于对映选择性合成过程。Lattanzi(2006)的一项研究表明,从L-脯氨酸制备的双-(3,5-二甲基苯基)((S)-吡咯烷-2-基)甲醇可作为Michael加成的有效双功能有机催化剂,将马隆酸酯加成到硝基烯烃中,产物收率良好至高,对映过量高达56% (Lattanzi, 2006)。
不对称环氧化
- 在Lattanzi(2006)的另一项研究中,双(3,5-二甲基苯基)-(S)-吡咯烷-2-基甲醇被用于α,β-烯酮的不对称环氧化,显示出比先前报道的催化剂更高的反应性和对映选择性。该研究突显了这些化合物在合成香豆素环氧化物中的高达94%的对映选择性 (Lattanzi, 2006)。
生物转化研究
- 一项关于认知增强剂DMPPA的生物转化研究表明,2-(3,4-二甲基苯基)吡咯烷衍生物经历了广泛的代谢。这包括在吡咯烷环和二甲基苯基环中的羟基化,导致各种代谢物,突显了该化合物在生物系统中的反应性 (Fujimaki et al., 1990)。
分子结构分析
- 在Burgess等人(1998)的一项研究中确定了各种N-芳基取代的3-羟基吡啶-4-酮的分子结构,包括1-(3,4-二甲基苯基)-2-乙基-3-羟基吡啶-4-酮。这项研究为这些化合物中的氢键二聚体提供了见解,有助于理解它们的结构性质 (Burgess et al., 1998)。
多取代吡咯烷的合成
- Ince等人(2020)的研究探讨了与1,2,3-三唑衍生物相连的新型吡咯烷的合成。这些化合物对人类前列腺癌细胞表现出显著的抗增殖活性,表明它们在药物化学中的潜力 (Ince et al., 2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-(3,4-dimethylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEGZHRBGMAQHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405845 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)pyrrolidine | |
CAS RN |
881040-12-6 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)



![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)




